molecular formula C21H26N6O3 B2628096 1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923382-32-5

1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2628096
M. Wt: 410.478
InChI Key: YMMPZJHGUGYKKR-UHFFFAOYSA-N
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Description

The compound islong to the class of purines, which are important in a number of biological processes due to their presence in DNA and RNA. It also contains a triazine ring, which is a type of heterocyclic compound. The methoxyethyl and methylbenzyl groups are likely to influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the purine and triazine rings. The methoxyethyl and methylbenzyl groups could introduce some steric hindrance .


Chemical Reactions Analysis

Purines and triazines can undergo a variety of reactions, including alkylation, acylation, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The compound’s properties would be influenced by its functional groups. For example, the methoxyethyl group could increase its solubility in organic solvents .

Scientific Research Applications

Anticancer and Antimicrobial Properties

  • A study by Ashour et al. (2012) reported the synthesis of triazino and triazolo[4,3-e]purine derivatives with significant in vitro anticancer and antimicrobial activities. One compound showed considerable activity against melanoma, non-small lung cancer, and breast cancer. Another compound displayed moderate anti-HIV-1 activity (Ashour et al., 2012).

Synthesis and Biological Evaluation

  • Ueda et al. (1987) synthesized novel heterocycles, including triazino[3,2-f]purines, and examined their biological activities. They reported that one compound was active against P 388 leukemia (Ueda et al., 1987).
  • Hassan et al. (2017) utilized 6-mercaptopurine for synthesizing various fused purine analogues, including triazino[4,3-i]purines. Several compounds were tested for anticancer activity, with some showing potent activity against multiple cancer cell lines (Hassan et al., 2017).

Synthesis Methods and Chemical Behavior

  • Simo et al. (2000) focused on the synthesis of a series of pyrimido[1,2,3-cd]purine-8,10-dione derivatives. Their work provides insights into the chemical behavior and synthesis methods of related purine derivatives (Simo et al., 2000).

Antiviral Activity

  • Kim et al. (1978) described the chemical synthesis of new class purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, showing moderate antiviral activity against rhinovirus (Kim et al., 1978).

Structural and Synthetic Studies

  • Studies by Čimo et al. (1995) and others have focused on the synthesis and structural characterization of various purinediones and triazine derivatives, contributing to the understanding of the molecular structure of these compounds (Čimo et al., 1995).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies could focus on synthesizing this compound and investigating its physical and chemical properties, as well as its potential biological activity .

properties

IUPAC Name

1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-13-7-6-8-16(11-13)12-25-19(28)17-18(24(4)21(25)29)22-20-26(9-10-30-5)23-14(2)15(3)27(17)20/h6-8,11,15H,9-10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPZJHGUGYKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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